molecular formula C9H14N4 B1523888 [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine CAS No. 944902-04-9

[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine

Cat. No.: B1523888
CAS No.: 944902-04-9
M. Wt: 178.23 g/mol
InChI Key: DMZOQRUBOAQWEH-UHFFFAOYSA-N
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Description

[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine is a heterocyclic compound with a pyrimidine ring substituted with a pyrrolidine group and a methanamine group. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine are a variety of enzymes and receptors. These include the vanilloid receptor 1 , the insulin-like growth factor 1 receptor , phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth factor signaling, cyclic nucleotide signaling, energy metabolism, vasoconstriction, and leukocyte trafficking .

Mode of Action

This compound interacts with its targets by acting as an antagonist or inhibitor . This means it binds to these targets and blocks their normal function, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The compound affects several biochemical pathways due to its wide range of targets. For instance, it can influence the cyclic nucleotide signaling pathway by inhibiting phosphodiesterase type 5 . It can also affect the insulin-like growth factor signaling pathway by modulating the insulin-like growth factor 1 receptor . Additionally, it can impact the energy metabolism pathway by inhibiting isocitrate dehydrogenase 1 .

Result of Action

The molecular and cellular effects of this compound’s action include antioxidative and antibacterial properties . It also affects the cell cycle . In addition, a pyrrolidin-1-yl derivative exhibited strong antiproliferative activities against four cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . The reaction conditions typically involve the use of trifluoroacetic acid as a catalyst and the reaction progress is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid, aromatic and heterocyclic C-nucleophiles, and various oxidizing and reducing agents . The reaction conditions often involve room temperature and the use of solvents such as toluene and ethyl acetate .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with aromatic C-nucleophiles can yield substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine include other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an antagonist and modulator of various receptors and enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

(2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-7-8-3-4-11-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOQRUBOAQWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267955
Record name 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-04-9
Record name 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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